molecular formula C14H12N2O2S B1333020 2-Benzenesulfonylmethyl-1H-benzoimidazole CAS No. 21094-70-2

2-Benzenesulfonylmethyl-1H-benzoimidazole

Cat. No.: B1333020
CAS No.: 21094-70-2
M. Wt: 272.32 g/mol
InChI Key: KVUPWJMSALRLRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonylmethyl-1H-benzoimidazole typically involves the reaction of benzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

Benzimidazole+Benzenesulfonyl chlorideThis compound\text{Benzimidazole} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} Benzimidazole+Benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonylmethyl-1H-benzoimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfoxide derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylselanyl-1H-benzimidazole
  • 2-Methanesulfonyl-1H-benzimidazole
  • 2-Ethylsulfanyl-1H-benzimidazole
  • 2-Benzylselanyl-1H-benzimidazole
  • 2-Benzhydryl-1H-benzimidazole

Uniqueness

2-Benzenesulfonylmethyl-1H-benzoimidazole is unique due to its specific sulfonylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-19(18,11-6-2-1-3-7-11)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUPWJMSALRLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368364
Record name 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21094-70-2
Record name 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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